Selective Cytotoxicity Against MOLT-4 Leukemia Cells: Hexadecyl vs. Tetradecyl p-Coumarate
Hexadecyl p-coumarate (1d) exhibits selective cytotoxicity against MOLT-4 human lymphoblastic leukemia cells with an IC₅₀ of 0.301 ± 0.069 μM [1]. This is 2.45-fold less potent than the tetradecyl analog (1c, IC₅₀ = 0.123 ± 0.012 μM) but dramatically more active than the parent p-coumaric acid, which showed no activity at comparable concentrations [1]. The hexadecyl ester also induced significant apoptosis with sub-G1 cell accumulation and caspase-3 activation [1]. Importantly, these p-coumarate esters were several times less effective against non-cancerous NIH/3T3 fibroblast cells, indicating selective cytotoxicity [1]. The chain-length specificity demonstrates that the C16 ester occupies a distinct potency window between the more potent C14 and the less characterized C18 analogs.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MOLT-4 human lymphoblastic leukemia cells |
|---|---|
| Target Compound Data | Hexadecyl p-coumarate (1d): IC₅₀ = 0.301 ± 0.069 μM |
| Comparator Or Baseline | Tetradecyl p-coumarate (1c): IC₅₀ = 0.123 ± 0.012 μM; Parent p-coumaric acid: inactive |
| Quantified Difference | Hexadecyl is 2.45-fold less potent than tetradecyl; Parent acid is inactive vs. hexadecyl ester |
| Conditions | MOLT-4 cell line, in vitro cytotoxicity assay; also tested against MES-SA-DX5, NIH/3T3, and other cell lines |
Why This Matters
For procurement in anticancer research, the hexadecyl ester offers a defined intermediate potency that may balance efficacy and toxicity differently than the tetradecyl ester, enabling finer SAR studies.
- [1] Menezes, J.C.J.M.D.S., Edraki, N., Kamat, S.P., Khoshneviszadeh, M., et al. Long Chain Alkyl Esters of Hydroxycinnamic Acids as Promising Anticancer Agents: Selective Induction of Apoptosis in Cancer Cells. Journal of Agricultural and Food Chemistry, 2017, 65(33), 7228-7239. View Source
